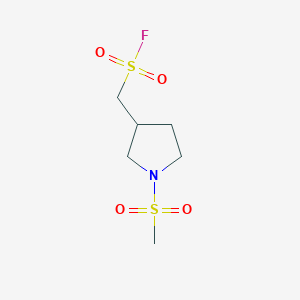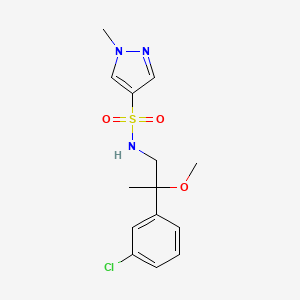
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-phenethyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-phenethyloxalamide, also known as HMB-PP, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of immunology. It is a type of phosphoantigen that is produced by certain bacteria and can activate a specific subset of immune cells, known as Vγ9Vδ2 T cells.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Compounds
Research into complex chemical entities often involves the synthesis and structural characterization of new compounds, which could include derivatives of phenethylamine or related frameworks. For example, the study by Basu Baul et al. (2009) on amino acetate functionalized Schiff base organotin(IV) complexes highlights the process of synthesizing and characterizing compounds for potential anticancer applications. Such methodologies could be relevant for synthesizing and studying the applications of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-phenethyloxalamide, particularly in understanding its structure-activity relationships and potential biological effects (Basu Baul et al., 2009).
Mechanistic Studies and Biological Applications
Investigations into the biological effects and mechanisms of action of novel compounds are central to pharmaceutical research. For instance, the exploration of phenethyl isothiocyanate (PEITC) and its effects on the metabolism of specific carcinogens in rat models provides insights into how certain compounds can influence metabolic pathways and potentially offer chemopreventive benefits. This line of research, as demonstrated by Staretz et al. (1995) and Hecht et al. (1996), underscores the importance of understanding the metabolic and biological interactions of novel compounds, which could be applicable to assessing the scientific research applications of this compound in similar contexts (Staretz et al., 1995); (Hecht et al., 1996).
Advanced Materials and Chemical Sensing
Research into novel materials, including those with specific sensing capabilities or electronic properties, often involves detailed studies on the synthesis, properties, and applications of complex molecules. The development of fluorescent probes for metal ions and amino acids by Guo et al. (2014) illustrates the potential for complex organic molecules to serve as components in sensing technologies or materials science applications. This could suggest avenues for the application of this compound in similar advanced materials or sensing technologies (Guo et al., 2014).
Propiedades
IUPAC Name |
N'-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-16(21,9-11-22-2)12-18-15(20)14(19)17-10-8-13-6-4-3-5-7-13/h3-7,21H,8-12H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKQVAIGKQBFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C(=O)NCCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-6-(4-methylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2821971.png)
![(1-(4-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2821974.png)

![2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrimidine](/img/structure/B2821977.png)

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2821980.png)




![methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B2821989.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2821992.png)
